molecular formula C22H24ClN3O3S B2853804 11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 902909-00-6

11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

Cat. No. B2853804
CAS RN: 902909-00-6
M. Wt: 445.96
InChI Key: AUDMLZJUAARKHT-UHFFFAOYSA-N
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Description

11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality 11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Polymerization

The compound 11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is involved in chemical reactions that are foundational for creating alternating copolymers through Diels-Alder and ene reactions with bis-triazolinediones. Such compounds are known for their extreme reactivity as dienophiles and enophiles, showcasing rapid reactions at temperatures ranging from 0°C to room temperature, which is critical for polymer synthesis and material science applications (Mallakpour & Butler, 1985).

Heterocycle Formation

The synthesis of oxygen-bridged heterocycles via the Hantzsch synthesis method involves condensation reactions that lead to the formation of complex heterocyclic structures. These processes underline the versatility of certain core structures for generating diverse molecular architectures, which are essential in medicinal chemistry and drug design (Svetlik, Tureček, & Hanuš, 1988).

Conjugated Fatty Acids Identification

In the field of analytical chemistry, 11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione can be utilized for the identification of conjugated fatty acids by forming Diels-Alder cycloaddition products. This method enhances the ability to determine the positions of double bonds in fatty acids, which is pivotal for nutritional science and food chemistry research (Dobson, 1998).

Anticancer Activity

The structural motif of 11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is found in compounds demonstrating potent anticancer activities. This highlights its potential application in the synthesis of novel pharmacophores with anticancer properties, underscoring the importance of such compounds in the development of new therapeutic agents (Gomha et al., 2017).

properties

IUPAC Name

11-acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-4-5-10-25-21-19(15-9-11-24(14(3)27)12-18(15)30-21)20(28)26(22(25)29)17-8-6-7-16(23)13(17)2/h6-8H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDMLZJUAARKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N(C1=O)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-acetyl-1-butyl-3-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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